molecular formula C11H14ClNO B7622162 N-(4-Chlorophenyl)-N-propylacetamide

N-(4-Chlorophenyl)-N-propylacetamide

Cat. No.: B7622162
M. Wt: 211.69 g/mol
InChI Key: MFJFHKIJHOAAEB-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-propylacetamide (CAS: 1021230-54-5) is an acetamide derivative featuring a 4-chlorophenyl group and a propyl chain attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₁H₁₃ClN₂O, with a molar mass of approximately 224.5 g/mol.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-8-13(9(2)14)11-6-4-10(12)5-7-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJFHKIJHOAAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between N-(4-Chlorophenyl)-N-propylacetamide and related compounds:

Compound Name Core Structure Functional Groups/Substituents Molecular Formula Molar Mass (g/mol) Key Applications
This compound Acetamide N-(4-chlorophenyl), N-propyl C₁₁H₁₃ClN₂O 224.5 Organic synthesis intermediate
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl, phthalimide ring C₁₄H₈ClNO₂ 265.7 Polymer synthesis (polyimides)
2-Chloro-N-(4-fluorophenyl)acetamide Acetamide Chloroacetamide, 4-fluorophenyl C₈H₇ClFNO 201.6 Intermediate for quinoline derivatives
N-(4-Chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide Acetamide N-(4-chlorophenyl), N-piperidine-branched propyl C₁₇H₂₂ClN₂O 311.8 Pharmacological research (e.g., receptor modulation)
1-(4-Chlorophenyl)sulfonyl-3-propylurea Urea Sulfonyl, 4-chlorophenyl, propyl C₁₀H₁₃ClN₂O₃S 300.7 Antidiabetic agents (sulfonylurea analogs)
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide Acetamide Imidazopyridine, hydroxypropyl, dual chlorophenyl C₂₁H₂₃Cl₂N₃O₂ 420.3 CNS-targeted drug candidates

Physicochemical Properties and Reactivity

  • This compound: The linear propyl chain and 4-chlorophenyl group confer moderate lipophilicity (logP ~2.5–3.0), enhancing membrane permeability. The absence of strong hydrogen bond donors reduces solubility in polar solvents compared to urea derivatives.
  • 2-Chloro-N-(4-fluorophenyl)acetamide : The electron-withdrawing fluorine on the phenyl ring increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic substitutions. Intramolecular C–H···O interactions stabilize its crystal structure .
  • 1-(4-Chlorophenyl)sulfonyl-3-propylurea : The sulfonylurea group enhances polarity (logP ~1.0–1.5) and hydrogen bonding capacity, leading to higher melting points (>200°C) compared to acetamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Chlorophenyl)-N-propylacetamide
Reactant of Route 2
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N-(4-Chlorophenyl)-N-propylacetamide

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